Cas no 14275-61-7 (trans-1,2-Bis(tributylstannyl)ethene)

trans-1,2-Bis(tributylstannyl)etheneは、有機スズ化合物の一種であり、特に有機合成化学において有用なビニレンジスタンナン誘導体です。この化合物は、2つのトリブチルスズ基がエチレン骨格のtrans位に結合した構造を持ち、高い安定性と反応性を兼ね備えています。パラジウム触媒を用いたカップリング反応(例えばStilleカップリング)において優れた反応性を示し、複雑な有機分子の構築に広く利用されています。また、選択的な反応性と官能基相容性の高さから、医薬品中間体や機能性材料の合成において重要な役割を果たします。取り扱い時は適切な安全対策が必要ですが、乾燥状態で長期保存可能な点も実用的な利点です。

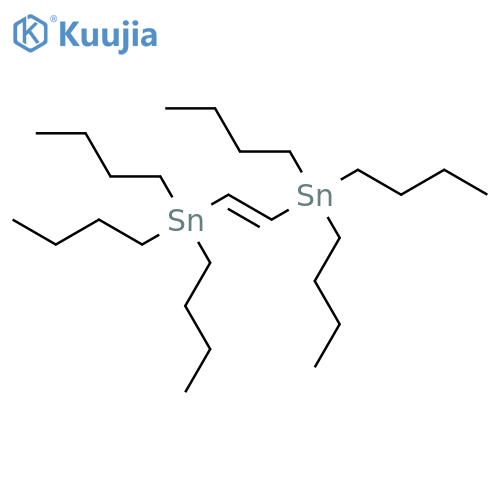

14275-61-7 structure

商品名:trans-1,2-Bis(tributylstannyl)ethene

trans-1,2-Bis(tributylstannyl)ethene 化学的及び物理的性質

名前と識別子

-

- Bisbutylstannylethylene

- trans-1,2-Bis(tri-n-butylstannyl)ethylene

- (E)-1,2-Bis(tributylstannyl)ethene

- BIS(TRI-n-BUTYLSTANNYL)ETHYLENE, trans isomer

- trans-?1,?2-?Bis(tri-?n-?butylstannyl)?ethylene

- trans-1,2-Bis(tributylstannyl)ethene

- TRANS-1,2-BIS(TRIBUTYLSTANNYL)ETHYLENE

- tributyl-[(E)-2-tributylstannylethenyl]stannane

- (E)-1,2-Bis(tributylstannyl)ethylene

- (E)-1,2-Bis(tributyltin)ethylene

- (E)-1,2-Ethenediylbis[tributylstannane]

- -1,2-Bis(tributylstannyl)

- 2-Bis(tributylstannyl)ethene

- TRANS-BIS(TRI-N-BUTYLSTANNYL)ETHYLENE

- (E)-1,2-Ethenediylbis(tributylstannane)

- Stannane, 1,2-ethenediylbis[tributyl-

- Tributyl[(E)-2-(tributylstannyl)ethenyl]stannane

- AKOS015843032

- B1975

- DTXSID00418823

- J-524981

- PROSTAGLANDINF3ALPHA

- Tributyl[(E)-2-(tributylstannyl)ethenyl]stannane #

- (E)-1,2-bis-(tri-n-butylstannyl)-ethylene

- Stannane, (1E)-1,2-ethenediylbis[tributyl-

- tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

- GS-6197

- trans-1,2-Bis(tributylstannyl)ethene, 97%

- 14275-61-7

- F11312

- trans-1,2-bis(tri-n-butylstannyl) ethylene

- tributyl-[(Z)-2-tributylstannylethenyl]stannane

- MFCD01631299

- C26H56Sn2

-

- MDL: MFCD01631299

- インチ: InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;

- InChIKey: VNKOWRBFAJTPLS-UHFFFAOYSA-N

- ほほえんだ: [CH2]CCC.[CH2]CCC.[CH2]CCC.[CH2]CCC.[CH2]CCC.[CH2]CCC.C#C.[Sn].[Sn]

- BRN: 3613803

計算された属性

- せいみつぶんしりょう: 608.24300

- どういたいしつりょう: 608.243

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.15 g/cm3

- ゆうかいてん: 180-182 ºC

- ふってん: 185°C 0,01mm

- フラッシュポイント: >110℃(>230℉)(lit.)

- 屈折率: 1.503

- ようかいど: Insuluble (4.2E-6 g/L) (25 ºC),

- すいようせい: Miscible with terahydrofuran and dimethyl formamide. Slightly miscible with water.

- PSA: 0.00000

- LogP: 10.31920

- ようかいせい: 未確定

- かんど: Air & Moisture Sensitive

- じょうきあつ: No data available

trans-1,2-Bis(tributylstannyl)ethene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 2788

- 危険カテゴリコード: R21;R25;R36/38;R48/23/25;R50/53

- セキュリティの説明: S35-S36/37/39-S45-S60-S61

-

危険物標識:

- 包装グループ:II

- ちょぞうじょうけん:れいぞう

- リスク用語:R21; R25; R36/38; R48/23/25; R50/53

- TSCA:No

- 危険レベル:6.1

- セキュリティ用語:6.1

- 包装等級:II

- 包装カテゴリ:II

- 危険レベル:6.1

trans-1,2-Bis(tributylstannyl)ethene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01558-0.25g |

trans-1,2-Bis(tributylstannyl)ethene |

14275-61-7 | 97% | 0.25g |

¥311 | 2023-09-15 | |

| Apollo Scientific | OR15601-5g |

trans-1,2-Bis(tributylstannyl)ethylene |

14275-61-7 | 5g |

£250.00 | 2024-07-19 | ||

| TRC | T060090-1g |

trans-1,2-Bis(tributylstannyl)ethene |

14275-61-7 | 1g |

$ 430.00 | 2022-06-02 | ||

| Chemenu | CM343968-1g |

Trans-1,2-bis(tri-n-butylstannyl)ethylene |

14275-61-7 | 95%+ | 1g |

$86 | 2022-06-13 | |

| Apollo Scientific | OR15601-1g |

trans-1,2-Bis(tributylstannyl)ethylene |

14275-61-7 | 1g |

£85.00 | 2024-07-19 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01558-5g |

trans-1,2-Bis(tributylstannyl)ethene |

14275-61-7 | 97% | 5g |

2763.00 | 2021-07-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-272625-1 g |

trans-1,2-Bis(tributylstannyl)ethylene, |

14275-61-7 | 1g |

¥1,549.00 | 2023-07-11 | ||

| abcr | AB172301-5 g |

trans-1,2-Bis(tri-n-butylstannyl)ethylene, 95%; . |

14275-61-7 | 95% | 5 g |

€338.00 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-VC913-1g |

trans-1,2-Bis(tri-n-butylstannyl)ethylene |

14275-61-7 | 96% | 1g |

¥1247.0 | 2022-07-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20130-5g |

trans-1,2-Bis(tri-n-butylstannyl)ethylene, 96% |

14275-61-7 | 96% | 5g |

¥5550.00 | 2023-04-12 |

trans-1,2-Bis(tributylstannyl)ethene 関連文献

-

Mohammed Al-Hashimi,Yang Han,Jeremy Smith,Hassan S. Bazzi,Siham Yousuf A. Alqaradawi,Scott E. Watkins,Thomas D. Anthopoulos,Martin Heeney Chem. Sci. 2016 7 1093

-

Gildas Prié,Mohamed Abarbri,Jér?me Thibonnet,Jean-Luc Parrain,Alain Duchêne New J. Chem. 2003 27 432

-

3. Marriage of heavy main group elements with π-conjugated materials for optoelectronic applicationsSarah M. Parke,Michael P. Boone,Eric Rivard Chem. Commun. 2016 52 9485

-

Yunchao Zhang,Weifeng Zhang,Liping Wang,Gui Yu J. Mater. Chem. C 2022 10 18091

-

Fangbin Liu,Hui Li,Chunling Gu,Hongbing Fu RSC Adv. 2015 5 10072

14275-61-7 (trans-1,2-Bis(tributylstannyl)ethene) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14275-61-7)trans-1,2-Bis(tributylstannyl)ethene

清らかである:99%/99%

はかる:5.0g/25.0g

価格 ($):256.0/766.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:14275-61-7)TRANS-1,2-BIS(TRI-N-BUTYLSTANNYL)ETHYLENE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ